molecular formula C13H21F2NO4 B3111321 2-((Tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid CAS No. 1822546-08-6

2-((Tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

Cat. No. B3111321
CAS RN: 1822546-08-6
M. Wt: 293.31 g/mol
InChI Key: JALIUBZVGPQDJB-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid, also known as TBACHD, is a synthetic compound belonging to the family of carboxylic acids. It is a colorless, odorless, and crystalline solid with a molecular formula of C13H19F2NO4. TBACHD is a versatile compound that has been used in a variety of scientific research applications. Its unique properties make it a valuable tool for both industrial and laboratory use.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is not well understood. However, it is believed to act as a reversible inhibitor of enzymes. In particular, it is thought to inhibit the activity of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, such as glucose-6-phosphatase and glycogen synthase. Additionally, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidative effects.

Advantages and Limitations for Lab Experiments

2-((Tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. Additionally, it is a relatively non-toxic compound, and is stable under a variety of conditions. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, and therefore may not be suitable for use in certain types of experiments. Additionally, it is not very stable in the presence of light and oxygen, and therefore should be stored in a dark, airtight container.

Future Directions

There are many potential future directions for the use of 2-((Tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid. It could be used in the development of new drugs and therapeutics, as well as in the development of new diagnostic tests. Additionally, it could be used in the development of new materials, such as polymers, for use in industrial and laboratory applications. Additionally, it could be used in the study of enzyme-substrate interactions, as well as in the study of enzyme inhibition and activation. Finally, it could be used in the study of the structure and function of proteins, and in the study of the effects of various drugs on biological systems.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid has been widely used in scientific research applications. It has been used in the synthesis of various compounds, including small molecules, peptides, and proteins. It has also been used in the study of enzyme-substrate interactions, as well as in the study of enzyme inhibition and activation. Additionally, this compound has been used in the study of the structure and function of proteins, and in the study of the effects of various drugs on biological systems.

properties

IUPAC Name

2-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9(10(17)18)8-4-6-13(14,15)7-5-8/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALIUBZVGPQDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC(CC1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1822546-08-6
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((Tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid
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2-((Tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid
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2-((Tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid
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2-((Tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid
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2-((Tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid
Reactant of Route 6
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2-((Tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

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